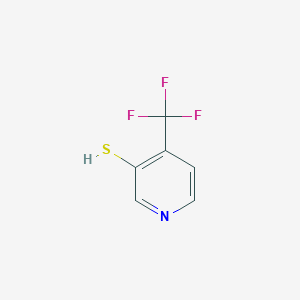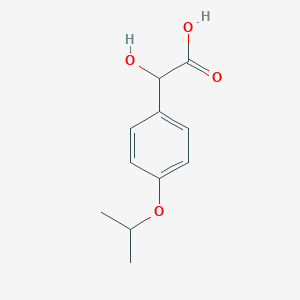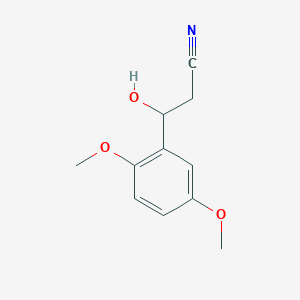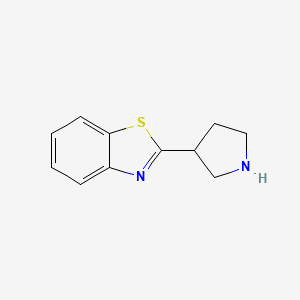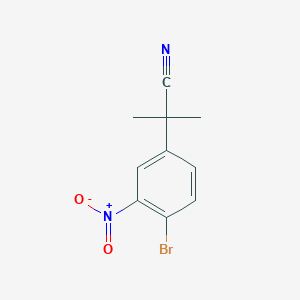
2-Methyl-2-(3-nitro-4-bromophenyl)propionitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-2-(3-nitro-4-bromophenyl)propionitrile is an organic compound characterized by the presence of a nitro group, a bromine atom, and a nitrile group attached to a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(3-nitro-4-bromophenyl)propionitrile typically involves a multi-step process:
Bromination: The bromine atom is introduced via bromination, using bromine or a bromine-containing compound.
Formation of Propionitrile: The nitrile group is introduced through a reaction involving a suitable nitrile precursor, such as acetonitrile, under basic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-2-(3-nitro-4-bromophenyl)propionitrile undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas and a palladium catalyst.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Coupling Reactions: Palladium catalysts, boronic acids.
Major Products Formed
Reduction: 2-Methyl-2-(3-amino-4-bromophenyl)propionitrile.
Substitution: Various substituted derivatives depending on the nucleophile used.
Coupling: Biaryl compounds when used in Suzuki-Miyaura coupling.
Aplicaciones Científicas De Investigación
2-Methyl-2-(3-nitro-4-bromophenyl)propionitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Methyl-2-(3-nitro-4-bromophenyl)propionitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro and bromine groups play a crucial role in its reactivity and interaction with biological molecules.
Comparación Con Compuestos Similares
Similar Compounds
2-Methyl-2-(3-nitrophenyl)propionitrile: Lacks the bromine atom, leading to different reactivity and applications.
2-Methyl-2-(4-bromophenyl)propionitrile:
2-Methyl-2-(3-amino-4-bromophenyl)propionitrile: The nitro group is reduced to an amine, altering its reactivity and biological activity.
Uniqueness
2-Methyl-2-(3-nitro-4-bromophenyl)propionitrile is unique due to the presence of both nitro and bromine groups, which confer distinct chemical reactivity and potential for diverse applications in various fields.
Propiedades
Número CAS |
101184-74-1 |
|---|---|
Fórmula molecular |
C10H9BrN2O2 |
Peso molecular |
269.09 g/mol |
Nombre IUPAC |
2-(4-bromo-3-nitrophenyl)-2-methylpropanenitrile |
InChI |
InChI=1S/C10H9BrN2O2/c1-10(2,6-12)7-3-4-8(11)9(5-7)13(14)15/h3-5H,1-2H3 |
Clave InChI |
RRQKQEQSHUYZET-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C#N)C1=CC(=C(C=C1)Br)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl 2-[1-(1-aminocyclopropyl)cyclopropyl]-5,5-dimethylpiperidine-1-carboxylate](/img/structure/B13603330.png)
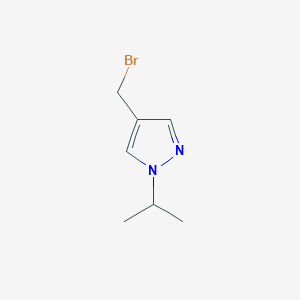

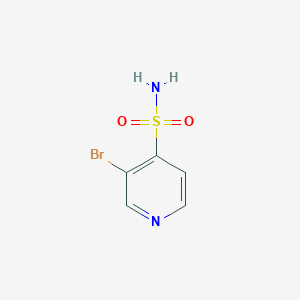
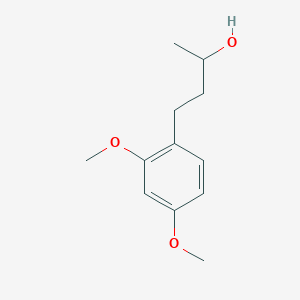

![(2S)-2-({4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}methyl)pyrrolidinedihydrochloride](/img/structure/B13603370.png)
